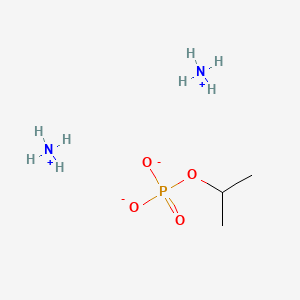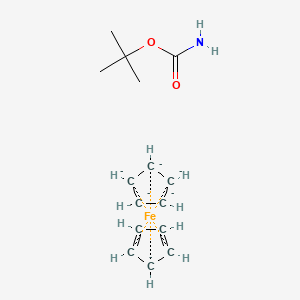![molecular formula C8H7NOS B13779708 2-Methylthieno[2,3-c]pyridin-4-ol CAS No. 73224-10-9](/img/structure/B13779708.png)
2-Methylthieno[2,3-c]pyridin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylthieno[2,3-c]pyridin-4-ol is a heterocyclic compound that features a fused ring system combining a thiophene ring and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylthieno[2,3-c]pyridin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-thioxopyridine-3-carbonitrile as a starting material. The reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base leads to the formation of the desired compound .
Industrial Production Methods
continuous flow synthesis methods, which offer advantages such as shorter reaction times and increased safety, could be adapted for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2-Methylthieno[2,3-c]pyridin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Aplicaciones Científicas De Investigación
2-Methylthieno[2,3-c]pyridin-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It can be used in the development of advanced materials, such as organic semiconductors.
Mecanismo De Acción
The mechanism of action of 2-Methylthieno[2,3-c]pyridin-4-ol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway, which is involved in cell growth and survival .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thienopyridine derivatives, such as:
- 2-Methylthieno[3,2-c]pyridin-4-ol
- Thionaphtheno[2,3-b]pyridines
- Thienothienopyridines
Uniqueness
2-Methylthieno[2,3-c]pyridin-4-ol is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
73224-10-9 |
|---|---|
Fórmula molecular |
C8H7NOS |
Peso molecular |
165.21 g/mol |
Nombre IUPAC |
2-methylthieno[2,3-c]pyridin-4-ol |
InChI |
InChI=1S/C8H7NOS/c1-5-2-6-7(10)3-9-4-8(6)11-5/h2-4,10H,1H3 |
Clave InChI |
MGODXLGJOFDSCC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(S1)C=NC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



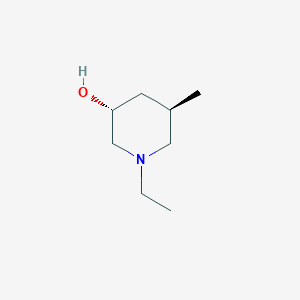
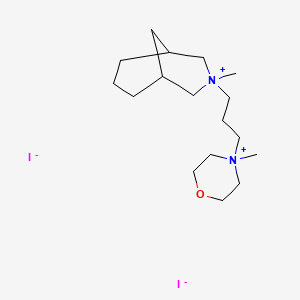
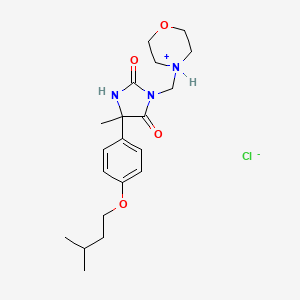




![Hexabutyl 2,2',2''-[(butylstannylidyne)tris(thio)]trisuccinate](/img/structure/B13779688.png)
![4-[(4-Methylidenecyclohexyl)methoxy]-4-oxobutanoic acid](/img/structure/B13779690.png)
